1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one
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Overview
Description
1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one, otherwise known as Indolyl-thiazolyl-ethanone (ITE), is a synthetic compound that has been investigated for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. ITE is a member of the indolyl-thiazolyl-ethanone family, which has been studied for its diverse biological activities. ITE has been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties, as well as being able to modulate the activity of various enzymes and receptors.
Scientific Research Applications
1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one has been investigated for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. It has been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties, as well as being able to modulate the activity of various enzymes and receptors. 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one has been used to study the effects of inflammation and oxidative stress in various diseases, such as cancer, diabetes, and cardiovascular disease. 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one has also been investigated for its potential as a therapeutic agent for the treatment of various conditions, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Mechanism of Action
1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one has been found to modulate the activity of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and oxidative stress. 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one has also been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory leukotrienes. Additionally, 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one has been shown to inhibit the activity of the enzyme nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one has been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties. 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one has been shown to reduce inflammation, oxidative stress, and the production of pro-inflammatory molecules, such as leukotrienes. 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one has also been found to reduce the production of nitric oxide, which is involved in the regulation of blood pressure and cardiovascular health. Additionally, 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one has been found to possess anti-microbial properties, as it has been shown to inhibit the growth of various bacteria, fungi, and viruses.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one in laboratory experiments include its low toxicity, low cost, and ease of synthesis. Additionally, 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one is a stable compound that is not easily degraded by environmental factors, such as light and heat. The main limitation of using 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
The potential future directions for 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one include further investigations into its anti-inflammatory, anti-oxidant, and anti-microbial properties, as well as its ability to modulate the activity of various enzymes and receptors. Additionally, further research could be conducted into the potential therapeutic applications of 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one, such as its use in the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease. Additionally, further research could be conducted into the potential of 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one to be used as an additive in food products, as well as its potential use in the manufacture of pharmaceuticals. Finally, further research could be conducted into the potential of 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one to be used as a diagnostic tool for the detection of various diseases and conditions.
Synthesis Methods
1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one can be synthesized through a three-step process. The first step involves the reaction of 2-(2-chlorophenyl)-1,3-thiazole with methyl isonicotinate in the presence of sodium hydroxide to form 2-(2-chlorophenyl)-1,3-thiazole-1-methyl ester. The second step involves the reaction of 2-(2-chlorophenyl)-1,3-thiazole-1-methyl ester with indole-3-carboxaldehyde in the presence of a base, such as sodium hydroxide, to form indolyl-thiazolyl-ethanone (1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one). The third step involves the reaction of 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one with sodium hydroxide to form the final product, 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one.
properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-18(22-11-10-14-6-4-5-9-17(14)22)12-16-13-24-19(21-16)20-15-7-2-1-3-8-15/h1-9,13H,10-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGPRPLHHUGTON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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